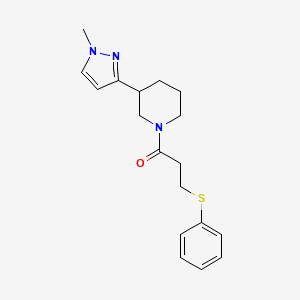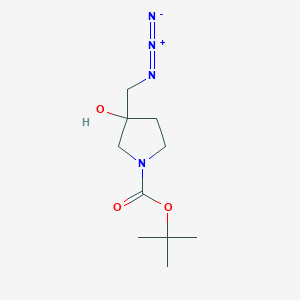
2-(4,4,4-Trifluorbutyl)-4,5,6,7-tetrahydroindazol-6-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine is a synthetic organic compound characterized by the presence of a trifluorobutyl group attached to a tetrahydroindazole ring
Wissenschaftliche Forschungsanwendungen
2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic applications
Wirkmechanismus
Mode of Action
The compound’s interaction with its targets is believed to induce significant changes in cellular processes .
Biochemical Pathways
The compound’s potential to interact with various biological targets suggests it may influence multiple pathways, leading to diverse downstream effects .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of EN300-6497244 are currently under investigation. These properties will significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
Ongoing research aims to elucidate these effects and determine the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EN300-6497244. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness .
Vorbereitungsmethoden
The synthesis of 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine typically involves multiple steps. One common method includes the acylation of an optically active amine with 2-methyl-4,4,4-trifluorobutanoic acid or its reactive derivatives, followed by separation of diastereomers and subsequent conversion to the desired product . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorobutyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine include:
Ethyl 4,4,4-trifluorobutyrate: Used as a building block in organic synthesis.
4,4,4-Trifluorobutyl methyl sulfide: Known for its self-assembly properties on surfaces.
Trifluoromethyl group-containing drugs: These compounds share the trifluoromethyl group, which imparts unique pharmacological properties. The uniqueness of 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine lies in its specific structural configuration and the presence of the tetrahydroindazole ring, which distinguishes it from other trifluoromethyl-containing compounds.
Eigenschaften
IUPAC Name |
2-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h7,9H,1-6,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCGPHASLYNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN(N=C2CC1N)CCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole](/img/structure/B2378904.png)


![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2378909.png)

![Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate](/img/structure/B2378913.png)
![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid](/img/structure/B2378914.png)
![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2378916.png)



